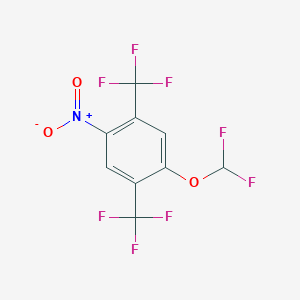

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups. These groups contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium catalysts.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mécanisme D'action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene involves its interaction with specific molecular targets. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and applications.

2,4,6-Trifluoromethylbenzene: Contains additional trifluoromethyl groups, leading to increased fluorine content and altered reactivity.

1,3,5-Trifluoromethyl-2-nitrobenzene: Similar nitro group but different positioning of trifluoromethyl groups, affecting its chemical behavior.

Uniqueness

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on the same aromatic ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Activité Biologique

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-5-nitrobenzene (CAS No. 1807103-03-2) is a fluorinated aromatic compound with significant biological activity. This article provides an overview of its synthesis, biological properties, and relevant case studies, highlighting its potential applications in agriculture and medicinal chemistry.

- Molecular Formula : C9H3F8NO3

- Molecular Weight : 325.11 g/mol

- Density : 1.597 g/cm³ (predicted)

- Boiling Point : 277.9 °C (predicted)

Synthesis

The compound can be synthesized through various methods, often involving the reaction of trifluoromethylated phenolic compounds with difluoromethoxy groups. The synthesis typically requires careful control of reaction conditions to ensure the formation of the desired product with minimal by-products.

Antifungal Properties

Research has shown that this compound exhibits notable antifungal activity. A study focusing on novel strobilurin compounds demonstrated that related bis(trifluoromethyl)phenyl derivatives were effective against various fungal pathogens such as Erysiphe graminis and Sphaerotheca fuliginea. These compounds outperformed traditional strobilurin fungicides like metominostrobin and azoxystrobin in efficacy .

The antifungal mechanism is believed to involve disruption of fungal cell membranes and interference with metabolic pathways critical for fungal growth. The presence of trifluoromethyl groups enhances lipophilicity, allowing better penetration into fungal cells.

Case Study 1: Efficacy Against Fungal Pathogens

A comparative study evaluated the efficacy of various bis(trifluoromethyl)phenyl compounds against Erysiphe graminis. The results indicated that specific analogues, including those derived from this compound, showed superior antifungal activity compared to established fungicides. The study highlighted the potential for developing new agricultural fungicides based on this compound .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated a low acute toxicity profile in mammalian models, suggesting potential for safe use in agricultural applications. However, further studies are necessary to fully understand chronic exposure effects and environmental impact .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H3F8NO3 |

| Molecular Weight | 325.11 g/mol |

| Density | 1.597 g/cm³ |

| Boiling Point | 277.9 °C (predicted) |

| Compound | Activity | Comparison |

|---|---|---|

| This compound | Antifungal against Erysiphe graminis | More effective than metominostrobin |

| Related Strobilurin Analogs | Antifungal against Sphaerotheca fuliginea | Comparable efficacy to azoxystrobin |

Propriétés

Formule moléculaire |

C9H3F8NO3 |

|---|---|

Poids moléculaire |

325.11 g/mol |

Nom IUPAC |

1-(difluoromethoxy)-4-nitro-2,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H3F8NO3/c10-7(11)21-6-2-3(8(12,13)14)5(18(19)20)1-4(6)9(15,16)17/h1-2,7H |

Clé InChI |

AHSVIFIOSHRRFU-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)OC(F)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.